Molecular Weight and Density Comparison: 5-Fluoro vs. 5-Chloro Analog Differentiation for Formulation Planning
The 5-fluoro substitution in the target compound yields a molecular weight of 245.29 g/mol, which is 16.45 g/mol lower than the 5-chloro analog (5-chloro-2-(3-phenylpropoxy)aniline; MW = 261.74 g/mol) and 50.01 g/mol lower than the 5-trifluoromethyl analog (2-(3-phenylpropoxy)-5-(trifluoromethyl)aniline; MW = 295.30 g/mol) [1]. This reduced molecular weight, while maintaining similar topological polar surface area (TPSA ≈ 35.3 Ų for both fluoro and chloro analogs), results in a more favorable ligand efficiency metric for the fluoro-substituted compound when normalized by heavy atom count [2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 245.29 g/mol |
| Comparator Or Baseline | 5-Chloro-2-(3-phenylpropoxy)aniline: 261.74 g/mol; 2-(3-phenylpropoxy)-5-(trifluoromethyl)aniline: 295.30 g/mol |
| Quantified Difference | 16.45 g/mol lower vs. chloro analog; 50.01 g/mol lower vs. CF3 analog |
| Conditions | Calculated molecular weights based on molecular formula C15H16FNO (target), C15H16ClNO (chloro analog), C16H16F3NO (CF3 analog) per PubChem computational data |
Why This Matters
Lower molecular weight while retaining functional pharmacophore elements improves ligand efficiency metrics, which is a critical consideration in fragment-based drug discovery and lead optimization campaigns where potency per heavy atom is evaluated.
- [1] PubChem. 5-Chloro-2-(3-phenylpropoxy)aniline - Compound Summary. CID 26189256. View Source
- [2] ChemBase. 2-(3-phenylpropoxy)-5-(trifluoromethyl)aniline - ChemBase ID 19723. View Source
